N-(1,1-dioxothiolan-3-yl)-N-methyl-3-nitrobenzenesulfonamide
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Overview
Description
Scientific Research Applications
Versatility in Synthetic Chemistry
Nitrobenzenesulfonamides serve as pivotal intermediates in the synthesis of secondary amines. The methodology developed by Fukuyama et al. (1995) demonstrates the transformation of primary amines into their N-alkylated sulfonamide counterparts through Mitsunobu reaction or conventional alkylation methods, achieving near-quantitative yields. This process highlights the utility of nitrobenzenesulfonamides in amine protection and activation, offering a straightforward path to secondary amines (Fukuyama, Chung-Kuang Jow, & Cheung, 1995).
Computational Insights and Material Interactions
A detailed computational study by Murthy et al. (2018) on N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS) reveals its structural and electronic properties through DFT calculations, showcasing the potential of nitrobenzenesulfonamides in understanding molecular interactions and designing new materials with tailored properties (Murthy et al., 2018).
Electrochemical Studies
Research into the electrochemical behavior of nitrobenzenesulfonamides, such as the work by Asirvatham and Hawley (1974), provides insights into their redox properties. These studies not only contribute to our understanding of the fundamental chemical behavior of these compounds but also hint at potential applications in electrochemical sensors and devices (Asirvatham & Hawley, 1974).
Drug Design and Biological Applications
Although your request specifically excludes drug use and side effects, it's worth noting that the structural motifs of nitrobenzenesulfonamides are explored for their potential in medicinal chemistry, particularly in the design of cytotoxic agents and inhibitors, as demonstrated by Saari et al. (1991). Such research underscores the chemical flexibility and applicability of nitrobenzenesulfonamides in developing therapeutic agents (Saari et al., 1991).
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-nitrobenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
In terms of pharmacokinetics, the compound has been evaluated in tier 1 DMPK assays . The results showed that the compound displays nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound has good bioavailability.
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability . This can have various effects at the molecular and cellular level, depending on the specific physiological process or disease state being targeted .
Biochemical Analysis
Biochemical Properties
This compound interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells . The compound has been identified as a potent and selective GIRK1/2 activator .
Cellular Effects
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-nitrobenzenesulfonamide influences cell function by activating GIRK channels . This activation can modulate cellular signaling pathways and potentially impact gene expression and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to and activating GIRK channels . This activation can lead to changes in gene expression and potentially influence enzyme activity .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S2/c1-12(10-5-6-20(16,17)8-10)21(18,19)11-4-2-3-9(7-11)13(14)15/h2-4,7,10H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFZMQMMOMSYBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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